2-[(2-chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
This compound, with the chemical formula C24H21ClN2O2S2 , belongs to the class of heterocyclic compounds. Its systematic name is quite a mouthful, but let’s break it down:
2-[(2-chlorobenzyl)sulfanyl]: Indicates the presence of a chlorobenzyl group attached to a sulfur atom.
5-(3-methoxyphenyl): Refers to a phenyl ring with a methoxy (CH3O) substituent at position 3.
5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: Describes the fused pyrimidoquinoline ring system.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not widely documented. researchers have explored various strategies involving cyclization reactions and functional group transformations.
Reaction Conditions::Cyclization: The key step involves cyclizing a precursor to form the pyrimidoquinoline ring system.
Functionalization: Subsequent reactions introduce the chlorobenzyl group and the methoxyphenyl substituent.
Industrial Production:: Unfortunately, industrial-scale production methods remain scarce due to the compound’s limited applications.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Can be reduced to corresponding sulfides.
Substitution: Exhibits nucleophilic substitution reactions at the sulfur center.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols (RSH) or amines (RNH2).
Major Products:: The major products depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
Chemistry::
Heterocyclic Synthesis: Researchers explore its use as a building block for more complex heterocyclic compounds.
Drug Discovery: Investigated for potential pharmaceutical applications.
Antimicrobial Properties: Some derivatives exhibit antimicrobial activity.
Anticancer Potential: Under study for its effects on cancer cells.
Dye Synthesis: Used in the preparation of dyes and pigments.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting biological processes.
Comparison with Similar Compounds
While this compound is unique due to its specific fused ring system, similar compounds include:
- 2-[(2-Chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 2-[(2-Chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione .
These compounds share structural features but differ in substituents and properties.
Properties
Molecular Formula |
C25H22ClN3O3S |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H22ClN3O3S/c1-32-16-8-4-7-14(12-16)20-21-18(10-5-11-19(21)30)27-23-22(20)24(31)29-25(28-23)33-13-15-6-2-3-9-17(15)26/h2-4,6-9,12,20H,5,10-11,13H2,1H3,(H2,27,28,29,31) |
InChI Key |
BUVDFRIRMCPHHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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